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Compound of Interest

Compound Name:
1'-Benzyl-1,4'-bipiperidine-4'-

carboxamide-d10

Cat. No.: B590060 Get Quote

Technical Guide: 1'-Benzyl-1,4'-bipiperidine-4'-
carboxamide-d10
For Researchers, Scientists, and Drug Development Professionals

Introduction
1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is a deuterated derivative of 1'-benzyl-1,4'-

bipiperidine-4'-carboxamide. This compound is primarily recognized as a labeled intermediate

in the synthesis of Piritramide, a potent synthetic opioid analgesic. The incorporation of

deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies, as well as

for use as an internal standard in analytical methods. This guide provides a comprehensive

overview of the known chemical properties, inferred biological context, and relevant

experimental methodologies for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10.

Chemical and Physical Properties
The chemical and physical properties of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its

deuterated analog are summarized below. It is important to note that detailed experimental

data for the deuterated compound is limited, and some properties are inferred from the non-

deuterated form.

Table 1: General Chemical Properties
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Property Value

Chemical Name 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

Synonyms

1-Benzyl-4-carbamoyl-4-piperidinopiperidine-

d10, 1-Benzyl-4-piperidino-isonipecotamide-

d10, 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-

carboxamide-d10

CAS Number 1329616-19-4

Molecular Formula C₁₈H₁₇D₁₀N₃O

Molecular Weight 311.49 g/mol

Appearance White Solid

Storage 2-8°C Refrigerator

Shipping Temperature Ambient

Table 2: Physical Data for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (Non-deuterated)

Property Value

CAS Number 1762-50-1

Molecular Formula C₁₈H₂₇N₃O

Molecular Weight 301.43 g/mol

Melting Point 137.5-140 °C[1]

Solubility Soluble in Chloroform and Dichloromethane[2]

Biological Context and Mechanism of Action
As a deuterated intermediate for the synthesis of Piritramide, the biological relevance of 1'-
Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is intrinsically linked to the pharmacological

activity of Piritramide.
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Piritramide is a potent µ-opioid receptor agonist. The µ-opioid receptors are G-protein coupled

receptors (GPCRs) located primarily in the central nervous system. Activation of these

receptors by an agonist like Piritramide initiates a signaling cascade that ultimately leads to

analgesia.

µ-Opioid Receptor Signaling Pathway
The binding of an agonist to the µ-opioid receptor triggers a conformational change, leading to

the activation of intracellular G-proteins (specifically of the Gi/o subtype). This activation results

in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.

Additionally, the activated G-protein subunits can directly modulate ion channels, leading to

hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. This

overall dampening of neuronal excitability is the basis for the analgesic effects of opioids.
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µ-Opioid Receptor Signaling Pathway
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Experimental Protocols
While specific experimental protocols for the synthesis and analysis of 1'-Benzyl-1,4'-
bipiperidine-4'-carboxamide-d10 are not readily available in peer-reviewed literature, the

following sections provide a generalized synthesis workflow based on related compounds and

a detailed protocol for a relevant biological assay.

General Synthesis Workflow
The synthesis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its deuterated analog can be

conceptualized as a multi-step process. A plausible synthetic route would involve the formation

of the bipiperidine core followed by the introduction of the carboxamide group.

General Synthesis Workflow

Piperidine-d11 & Benzyl Halide N-Alkylation 1-Benzylpiperidine-d11 Reaction with
4-Piperidone 1'-Benzyl-1,4'-bipiperidine-4-one-d10 Formation of

Carboxamide 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10
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General Synthesis Workflow

µ-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a

test compound for the µ-opioid receptor.

1. Materials:

Receptor Source: Commercially available cell membranes prepared from cells expressing

the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

Non-specific Binding Control: Naloxone.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Test Compound: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 dissolved in a suitable

solvent (e.g., DMSO).

Filtration Apparatus: Cell harvester with glass fiber filters.

Scintillation Counter and Scintillation Fluid.

2. Procedure:

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold

assay buffer to a final protein concentration of 10-20 µg per well.

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: Receptor membranes + [³H]-DAMGO + assay buffer.

Non-specific Binding: Receptor membranes + [³H]-DAMGO + 10 µM Naloxone.

Competitive Binding: Receptor membranes + [³H]-DAMGO + varying concentrations of the

test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach

equilibrium.

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell

harvester. Wash the filters three times with ice-cold assay buffer to remove unbound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and

measure the radioactivity in counts per minute (CPM) using a scintillation counter.

3. Data Analysis:

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific

Binding (CPM).

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of

the test compound concentration.
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Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the

specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis of

the competition curve.

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff

equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

[L] is the concentration of the radioligand.

Kₔ is the dissociation constant of the radioligand for the receptor.
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µ-Opioid Receptor Binding Assay Workflow
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µ-Opioid Receptor Binding Assay Workflow

Conclusion
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1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is a valuable research tool, particularly in the

context of opioid analgesic development. Its deuterated nature allows for precise quantification

and metabolic tracking. While detailed public data on its specific physicochemical properties

and synthesis are scarce, its role as a precursor to Piritramide provides a strong indication of

its potential interaction with the µ-opioid receptor system. The experimental protocols and

workflows provided in this guide offer a foundation for researchers and drug development

professionals to further investigate the properties and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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